L-[2-13C]Xylose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S)-(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-GLGCVUBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Synthesis and Isotopic Enrichment of L 2 ¹³c Xylose
Stereoselective Chemical Synthesis Routes for L-Xylose Derivatives
Chemical synthesis provides a robust framework for producing L-xylose and its derivatives from various starting materials. These routes are designed to meticulously control the stereochemistry at each chiral center to achieve the desired L-xylo configuration.
Precursor Selection and Reaction Schemes for C-2 Carbonyl Labeling
The selection of an appropriate precursor is critical for an efficient synthesis of L-xylose. Common strategies involve starting from more abundant sugars and performing a series of stereochemical inversions and functional group manipulations. A notable chemical route is the synthesis of L-xylose from D-glucono-1,5-lactone, a derivative of the inexpensive and abundant D-glucose. georganics.skresearchgate.net This multi-step process involves the protection of hydroxyl groups, selective reduction, and oxidative degradation to shorten the carbon chain, ultimately yielding L-xylose. researchgate.net
For the specific introduction of a ¹³C label at the C-2 position, the Kiliani-Fischer synthesis is a cornerstone reaction. wikipedia.orgchemistrysteps.com This classical method elongates the carbon chain of an aldose by one carbon. The synthesis starts with an aldose that is one carbon shorter than the target, in this case, L-threose .
The reaction scheme proceeds as follows:
Cyanohydrin Formation : L-threose is reacted with a labeled cyanide source, typically potassium cyanide (K¹³CN). The ¹³C-labeled cyanide anion acts as a nucleophile, attacking the aldehyde carbonyl carbon of L-threose. This step creates a new chiral center at C-2, resulting in a mixture of two diastereomeric cyanohydrins: L-[2-¹³C]xylononitrile and L-[2-¹³C]lyxononitrile. wikipedia.org
Hydrolysis to Lactone : The resulting mixture of cyanohydrins is then hydrolyzed, typically under heating in water, which converts the nitrile group (-C≡N) into a carboxylic acid. This acid readily cyclizes to form a more stable five-membered ring, a γ-lactone. This yields a mixture of L-[2-¹³C]xylonolactone and L-[2-¹³C]lyxonolactone.
Reduction to Aldose : The diastereomeric lactones are separated using techniques such as chromatography. The isolated L-[2-¹³C]xylonolactone is then reduced to the final product, L-[2-¹³C]Xylose. Historically, this reduction was performed using a sodium amalgam; however, modern, more selective reducing agents can also be employed. wikipedia.org An improved version of the Kiliani-Fischer synthesis involves the catalytic hydrogenation of the nitrile to an imine, followed by hydrolysis to the aldehyde, which can offer better yields. chemistrysteps.com
This method ensures that the ¹³C isotope is incorporated specifically at the C-2 position, which was the original carbonyl carbon of the cyanohydrin intermediate.
Chiral Induction and Control in L-Configuration Synthesis
Achieving the correct L-configuration is the primary challenge in the synthesis of L-xylose. The stereochemistry of L-xylose is defined by the specific spatial arrangement of its hydroxyl groups at C-2, C-3, and C-4.
Starting from L-Sugars : A common strategy is to start from a more readily available L-sugar, such as L-arabinose, and perform the necessary stereochemical inversions. L-arabinose is the C-4 epimer of D-xylose and has a different stereochemical arrangement compared to L-xylose. researchgate.net Synthesis from L-arabinose requires inversion at specific chiral centers to achieve the xylo configuration. genscript.com
Starting from D-Sugars : As mentioned, synthesis from D-gluconolactone is a well-documented path to L-xylose. researchgate.net This approach leverages the defined stereochemistry of the starting material, with key steps involving epimerization or stereospecific reactions to invert chiral centers and build the L-configuration. For instance, a synthesis of L-gulose and L-xylose from D-gluconolactone relies on the effective cleavage of acetonide protecting groups and an oxidative degradation step to furnish L-xylose in respectable yield. researchgate.net
Chemical Epimerization : Epimerization reactions can be used to interconvert aldoses. For example, epimerization catalyzed by molybdate (B1676688) ions has been used to prepare C-2 epimers. chempap.org While this method can be effective, it often leads to an equilibrium mixture of multiple aldoses, requiring careful separation of the desired product. chempap.org
The table below summarizes potential chemical precursors for L-xylose synthesis.
Table 1: Precursors for the Chemical Synthesis of L-Xylose| Precursor | Synthetic Strategy | Key Transformation | Reference(s) |
|---|---|---|---|
| D-Gluconolactone | Chain shortening and stereochemical manipulation | Oxidative degradation | georganics.skresearchgate.net |
| L-Arabinose | Epimerization | Inversion of stereocenters | genscript.com |
| L-Threose | Chain elongation | Kiliani-Fischer Synthesis | wikipedia.orgchemistrysteps.com |
| D-Sorbitol | Chemical conversion | Not specified in detail | georganics.sk |
Integration of ¹³C-Enrichment Protocols at the C-2 Position
The integration of a ¹³C label at the C-2 position is most directly achieved through a chain-elongation reaction where the new C-2 atom is introduced from a ¹³C-labeled one-carbon synthon. The Kiliani-Fischer synthesis using K¹³CN, as detailed in section 2.1.1, is the paradigmatic example of this approach. wikipedia.org This method is highly effective for specifically labeling the C-2 position because the reaction mechanism involves the direct formation of a new carbon-carbon bond at C-1 of the starting aldose (which becomes C-2 of the product).
Alternative labeling strategies could involve complex multistep syntheses where a ¹³C-labeled building block is incorporated early in the reaction sequence. However, for labeling a single, specific position like C-2, the cyanohydrin-based chain elongation method remains one of the most straightforward and established protocols in carbohydrate chemistry.
Biocatalytic and Chemoenzymatic Synthesis Approaches
Biocatalytic methods employ enzymes, either as isolated proteins or within whole-cell systems, to perform specific chemical transformations. These approaches are valued for their high regio- and stereoselectivity, mild reaction conditions, and reduced environmental impact compared to many traditional chemical methods. eurekaselect.comunl.pt
Enzymatic Pathways Utilizing ¹³C-Labeled Substrates for Xylose Production
While most natural metabolic pathways produce D-xylose, specific pathways and enzymes capable of acting on or producing L-sugars exist and can be harnessed for synthesis. researchgate.netjmb.or.kr An enzymatic route for L-xylose production involves the isomerization of L-xylulose, which can be produced from the oxidation of the inexpensive polyol, xylitol (B92547). georganics.sk
For isotopic labeling, a ¹³C-labeled precursor could be introduced into an engineered metabolic pathway. For example, microorganisms can be fed ¹³C-labeled glucose. nih.govresearchgate.net The labeled glucose enters central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), where its carbon backbone is rearranged to form various labeled sugar phosphates. nih.govnih.gov While the native PPP in most organisms leads to D-pentoses, an engineered organism expressing the appropriate L-sugar-specific enzymes could channel these labeled intermediates towards L-xylose.
The key steps in a potential biocatalytic pathway for L-[2-¹³C]Xylose could include:
Feeding a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose) to an engineered microorganism.
Metabolic conversion via the pentose phosphate pathway to produce labeled pentose phosphates. The labeling pattern of the resulting pentose would depend on the labeled positions of the initial substrate. nih.gov
Action of L-sugar specific enzymes to convert the labeled intermediates into L-xylulose. For instance, L-rhamnose isomerase can convert L-lyxose to L-xylulose. nih.gov
Final isomerization of the labeled L-xylulose to L-xylose using an appropriate isomerase. georganics.sk
This approach, while complex to implement, takes advantage of the cell's metabolic network to perform multiple transformations, potentially leading to the desired labeled product from a simple, labeled starting material.
Characterization of Enzyme Systems for Xylose Isomerization and Reduction in Synthetic Contexts
Several key enzyme classes are relevant to the synthesis of L-xylose and its derivatives. These enzymes often show promiscuous activity, acting on a range of substrates beyond their primary physiological one.
L-Arabinose Isomerase (L-AI) : This enzyme (EC 5.3.1.4) catalyzes the reversible isomerization of L-arabinose to L-ribulose. acs.org It is a crucial enzyme in bacterial L-arabinose catabolism. jmb.or.kr L-AIs from various microbial sources have been characterized and are noted for their ability to also convert D-galactose to D-tagatose, a low-calorie sweetener. mdpi.commdpi.comacs.org Their activity on L-sugars makes them valuable tools for chemoenzymatic synthesis. genscript.comresearchgate.netacs.org
D-Xylose Isomerase (XI) : While its primary role is the isomerization of D-xylose to D-xylulose (EC 5.3.1.5), this industrial enzyme is known for its broad substrate specificity. wikipedia.org Notably, it can catalyze the C-2 epimerization of various pentoses. For example, it can convert L-arabinose into its C-2 epimer, L-ribose, via an L-ribulose intermediate. tandfonline.comresearchgate.netnih.gov This epimerizing activity is highly relevant for controlling the stereochemistry at the C-2 position in synthetic applications.
L-Rhamnose Isomerase (L-RhI) : This enzyme (EC 5.3.1.14) catalyzes the isomerization of L-rhamnose to L-rhamnulose and also acts on other substrates, including the conversion of L-lyxose to L-xylulose. nih.gov This activity provides a direct enzymatic route to L-xylulose, a key precursor for L-xylose.
Reductases and Dehydrogenases : Fungal pathways for L-arabinose metabolism involve a series of reduction and oxidation steps catalyzed by enzymes such as L-arabinose reductase, L-arabitol-4-dehydrogenase, and L-xylose reductase. researchgate.netjmb.or.kr These oxidoreductases are essential for interconverting L-aldoses, L-ketoses, and their corresponding polyols.
The table below provides a summary of key enzymes and their characteristics relevant to L-pentose synthesis.
Table 2: Characterization of Enzyme Systems for L-Pentose Synthesis| Enzyme | EC Number | Source Organism (Example) | Reaction Catalyzed (Relevant to L-Pentose Synthesis) | Optimal pH | Optimal Temp. (°C) | Metal Ion Dependence | Reference(s) |
|---|---|---|---|---|---|---|---|
| L-Arabinose Isomerase (L-AI) | 5.3.1.4 | Klebsiella pneumoniae | L-Arabinose ⇌ L-Ribulose | 8.0 | 40 | Mn²⁺ | mdpi.com |
| L-Arabinose Isomerase (L-AI) | 5.3.1.4 | Bacillus velezensis | L-Arabinose ⇌ L-Ribulose | 8.0 | 45 | Mn²⁺ | genscript.com |
| D-Xylose Isomerase (XI) | 5.3.1.5 | Streptomyces rubiginosus | L-Arabinose ⇌ L-Ribulose ⇌ L-Ribose (C-2 Epimerization) | - | - | Mg²⁺, Co²⁺ | tandfonline.comresearchgate.netnih.gov |
| L-Rhamnose Isomerase (L-RhI) | 5.3.1.14 | Escherichia coli | L-Lyxose ⇌ L-Xylulose | - | - | - | nih.gov |
Analytical Validation of Isotopic Purity and Positional Labeling Fidelity
High-Resolution Chromatographic Separation for Isotopic Purity Assessment
High-resolution chromatographic techniques, particularly when coupled with mass spectrometry (MS), are powerful tools for assessing the isotopic purity of L-[2-¹³C]Xylose. These methods separate the labeled compound from its unlabeled counterpart and other potential impurities, allowing for precise quantification of the isotopic enrichment.
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a sensitive and accurate method for analyzing the isotopomer distribution of ¹³C-labeled sugars without the need for derivatization. researchgate.netnih.govresearchgate.net This approach offers good reproducibility and is well-suited for metabolic flux analysis. researchgate.netnih.govresearchgate.net Similarly, gas chromatography-mass spectrometry (GC/MS) is a well-established method for the analysis of sugars, often following derivatization to increase volatility. researchgate.netnih.gov Isotope dilution GC/MS assays, using a known amount of a labeled internal standard, can provide accurate quantification of the target analyte. nih.gov For instance, a GC/MS isotope dilution assay was developed for xylose using tertbutyldimethylsilyl-derivatized xylose and [¹³C]₁-xylose, demonstrating low variation in calibration curves. nih.gov
Advanced techniques such as differential mobility separation (DMS) coupled with LC-MS/MS can further enhance the separation of isotopically labeled isobars, providing greater confidence in isotope labeling studies. sciex.com This is particularly useful in complex biological matrices where co-eluting compounds can interfere with accurate quantification.
The table below summarizes key findings from studies utilizing chromatographic methods for the analysis of isotopically labeled sugars.
| Technique | Key Findings | Reference |
| LC-HRMS | Provides good sensitivity, reproducibility, and accuracy for determining isotopic enrichment of free sugars without derivatization. | researchgate.netnih.govresearchgate.net |
| GC/MS | An established method for sugar analysis, often requiring derivatization. Isotope dilution assays offer high accuracy. | nih.gov |
| DMS-LC-MS/MS | Offers enhanced separation of labeled isobars, increasing confidence in isotope labeling studies. | sciex.com |
| UHPLC-HRMS | Enables simultaneous quantification of sugar metabolite concentrations and their mass isotopologue distributions with high linearity. | nih.gov |
Advanced Spectroscopic Techniques for Confirmation of ¹³C-Labeling Position
While chromatography excels at determining isotopic enrichment, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are paramount for unequivocally confirming the position of the ¹³C label within the xylose molecule.
Carbon-13 NMR (¹³C-NMR) spectroscopy is a direct and powerful technique for this purpose. The chemical shift of a carbon atom in a ¹³C-NMR spectrum is highly sensitive to its local electronic environment. The introduction of a ¹³C isotope at a specific position, such as the C-2 position of L-xylose, will result in a significantly enhanced signal at the characteristic chemical shift for that carbon. The interpretation of ¹³C-NMR spectra of xylo-oligosaccharides has been well-established, providing a basis for assigning the signals in the spectrum of L-[2-¹³C]Xylose. researchgate.net The presence of a strong signal at the expected chemical shift for C-2 and the absence of significant enhancement at other carbon positions would confirm the high positional fidelity of the label.
Proton NMR (¹H-NMR) spectroscopy can also provide indirect evidence for the position of the ¹³C label. The coupling between the ¹³C nucleus and directly attached protons (¹J-coupling) and protons on adjacent carbons (²J- and ³J-coupling) leads to splitting of the proton signals into doublets. Observing these specific coupling patterns in the ¹H-NMR spectrum can help to confirm the location of the ¹³C atom.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are two-dimensional NMR techniques that are invaluable for assigning both proton and carbon signals in complex molecules like carbohydrates. mdpi.com An HSQC spectrum correlates the chemical shifts of directly bonded protons and carbons, while an HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. For L-[2-¹³C]Xylose, an HSQC experiment would show a strong cross-peak between the C-2 carbon and the H-2 proton. HMBC correlations from H-1 and H-3 to the C-2 carbon would further solidify the assignment.
The following table outlines the application of various spectroscopic techniques in the structural elucidation of labeled carbohydrates.
| Technique | Application for L-[2-¹³C]Xylose | Reference |
| ¹³C-NMR | Direct observation of the enhanced signal at the chemical shift corresponding to the C-2 position confirms the labeling site. | researchgate.netresearchgate.net |
| ¹H-NMR | Observation of ¹³C-¹H coupling patterns provides indirect confirmation of the label's position. | mdpi.com |
| HSQC | Shows a direct correlation between the C-2 carbon and the H-2 proton. | mdpi.com |
| HMBC | Reveals long-range correlations from H-1 and H-3 to the C-2 carbon, confirming its position. | researchgate.net |
Application of L 2 ¹³c Xylose in Quantitative Metabolic Tracing and Flux Analysis
Theoretical Frameworks of ¹³C-Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions. It relies on feeding a biological system a substrate labeled with the stable isotope ¹³C, such as L-[2-¹³C]Xylose. By measuring the incorporation of the ¹³C label into downstream metabolites, a computational model of the cell's metabolic network can be used to calculate the fluxes that best explain the observed labeling patterns.
The initial step in any ¹³C-MFA study is the construction of a metabolic network model. frontiersin.org This model is a comprehensive map of the biochemical reactions relevant to the metabolism of the supplied tracer. For L-[2-¹³C]Xylose, the network must include the specific pathways capable of catabolizing this pentose (B10789219) sugar. In many microorganisms, xylose metabolism proceeds through several key pathways that ultimately connect to central carbon metabolism, primarily the Pentose Phosphate (B84403) Pathway (PPP). d-nb.infomdpi.com
The primary known pathways for xylose catabolism include:
Isomerase Pathway: Predominantly found in bacteria, this pathway converts xylose to xylulose, which is then phosphorylated to xylulose-5-phosphate and enters the non-oxidative PPP. asm.org
Oxidoreductase Pathway: Common in yeasts, this two-step pathway reduces xylose to xylitol (B92547) and then oxidizes it to xylulose. d-nb.info
Weimberg (Oxidative) Pathway: A direct oxidative pathway that converts xylose to xylonolactone and then to xylonic acid. d-nb.info
The stoichiometric model mathematically represents all these reactions, defining the relationships between substrates and products. Crucially, the model must also include atom transition maps, which detail the fate of each carbon atom in a reaction. For example, the atom transition map for the enzyme transketolase, a key component of the PPP, dictates how the ¹³C label from L-[2-¹³C]Xylose would be transferred from xylulose-5-phosphate to other intermediates like sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.
Table 1: Key Metabolic Pathways in Xylose Metabolism
| Pathway Name | Key Enzymes | Typical Organisms | Function |
|---|---|---|---|
| Isomerase Pathway | Xylose Isomerase, Xylulokinase | Bacteria (e.g., E. coli) | Converts xylose to xylulose-5-phosphate for entry into the PPP. |
| Oxidoreductase Pathway | Xylose Reductase, Xylitol Dehydrogenase | Yeasts (e.g., S. cerevisiae) | Converts xylose to xylulose via a xylitol intermediate. |
| Pentose Phosphate Pathway (PPP) | Transketolase, Transaldolase | Nearly all organisms | Interconverts pentose phosphates and connects to glycolysis. |
| Phosphoketolase Pathway (PKP) | Phosphoketolase | Certain bacteria (e.g., Clostridium) | Cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate. science.gov |
Once the network is defined, a system of isotopic balance equations is formulated. These equations describe the distribution of different isotopic forms (isotopomers) of each metabolite at isotopic steady state. medchemexpress.com At this state, the rate of production of each isotopomer of a metabolite equals its rate of consumption, and the labeling pattern of a metabolite pool is a flux-weighted average of the labeling patterns of its precursor metabolites. medchemexpress.com
For a given metabolite, its mass isotopomer distribution (MDV) represents the fractional abundance of molecules with a specific number of ¹³C atoms. When L-[2-¹³C]Xylose is used as a tracer, the model predicts the MDVs of all downstream metabolites based on a given set of metabolic fluxes. For instance, the metabolism of L-[2-¹³C]Xylose through the PPP would generate uniquely labeled three-carbon (e.g., pyruvate) and two-carbon (e.g., acetyl-CoA) fragments, and the precise labeling patterns of these fragments provide information on the relative activities of different pathways.
The core of the analysis involves minimizing the difference between the experimentally measured MDVs (typically obtained via mass spectrometry) and the model-predicted MDVs by adjusting the flux values. This is a non-linear regression problem solved using specialized software. nih.gov
Table 2: Hypothetical Labeling Patterns from L-[2-¹³C]Xylose Metabolism via the PPP This table illustrates simplified, expected primary labeling based on known pathways. Actual MDVs would show a distribution of isotopomers.
| Metabolite | Carbon Atoms | Expected Primary Labeling from L-[2-¹³C]Xylose | Pathway |
| Xylulose-5-Phosphate | 5 | C2 | Isomerase/Oxidoreductase |
| Glyceraldehyde-3-Phosphate | 3 | C2 | Transketolase |
| Pyruvate (B1213749) | 3 | C2 | Glycolysis |
| Acetyl-CoA | 2 | C2 | Phosphoketolase Pathway |
| Ribose-5-Phosphate | 5 | C2 | Transketolase/Transaldolase |
A critical aspect of ¹³C-MFA is ensuring that the chosen tracer experiment can actually determine the fluxes of interest with sufficient precision. mdpi.com This is known as flux identifiability. Not all fluxes in a network may be identifiable with a single tracer experiment. Sensitivity analysis is performed in silico before any wet-lab experiments are conducted to assess how sensitive the labeling patterns of measurable metabolites are to changes in specific fluxes.
The selection of a specific labeled tracer, such as L-[2-¹³C]Xylose versus L-[1-¹³C]Xylose or L-[5-¹³C]Xylose, is a key step in experimental design. d-nb.info The optimal tracer is one that generates the most informative labeling patterns, allowing for the precise resolution of competing or parallel pathways. For example, using L-[2-¹³C]Xylose might be superior for distinguishing the flux split between the PPP and the phosphoketolase pathway compared to other labeled xylose variants, as each pathway would produce distinctly labeled acetyl-CoA molecules. nih.gov Such analyses prevent wasted resources on experiments that are unlikely to yield conclusive results.
Mathematical Formulations of Isotopic Balance Equations in Metabolic Networks
Experimental Design and Administration Strategies Using L-[2-¹³C]Xylose
The practical implementation of ¹³C-MFA requires careful experimental design to ensure that the collected data is robust and accurately reflects the metabolic state of the system under investigation.
To quantify metabolic fluxes, the biological system must be maintained in a metabolic steady state, where metabolite concentrations and fluxes are constant over time. asm.org In in vitro systems like microbial or mammalian cell cultures, this is often achieved using a chemostat, which provides a continuous supply of fresh medium and removal of waste, thereby locking cells in a constant growth phase. d-nb.info
For standard (stationary) ¹³C-MFA, the system must reach not only a metabolic steady state but also an isotopic steady state. This means that the isotopic labeling of intracellular metabolites has reached a constant level and is no longer changing over time. The time required to reach isotopic steady state depends on the turnover rates of the metabolite pools and the fluxes through the pathways. Glycolysis and the PPP often reach isotopic steady state within minutes to hours, while pools for biosynthesis, like amino acids, may take longer.
Verification of the isotopic steady state is a critical quality control step. It is typically performed by collecting samples at multiple time points after the introduction of the tracer and measuring the MDVs of key intracellular metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the labeling patterns are unchanged between later time points, isotopic steady state can be assumed.
Table 3: Example of Isotopic Steady-State Verification for a Metabolite Hypothetical data for a key downstream metabolite (e.g., Alanine, derived from Pyruvate) after introducing L-[2-¹³C]Xylose at Time = 0.
| Time after Tracer (hours) | Fractional Abundance of M+0 (unlabeled) | Fractional Abundance of M+1 (¹³C-labeled) | Fractional Abundance of M+2 | Conclusion |
| 4 | 0.45 | 0.52 | 0.03 | Approaching steady state |
| 8 | 0.21 | 0.75 | 0.04 | Approaching steady state |
| 12 | 0.15 | 0.80 | 0.05 | Isotopic steady state likely achieved |
| 16 | 0.15 | 0.80 | 0.05 | Isotopic steady state confirmed |
Non-Steady-State Labeling Approaches for Dynamic Flux Measurements
While traditional ¹³C-MFA often assumes a metabolic and isotopic steady state, many biological systems are dynamic, with fluxes and metabolite concentrations changing over time. frontiersin.orgresearchgate.netarxiv.org Non-steady-state labeling approaches, such as Isotopically Non-stationary ¹³C Metabolic Flux Analysis (INST-MFA), have been developed to address this. frontiersin.orgvanderbilt.edu INST-MFA is particularly useful for systems that are at a metabolic steady state but are sampled before reaching an isotopic steady state. vanderbilt.edu This method involves introducing a ¹³C tracer and then sampling at multiple time points to capture the transient labeling patterns of intracellular metabolites. vanderbilt.edu
These dynamic labeling patterns provide rich data that can be used to determine fluxes, especially in systems with slow labeling kinetics due to large metabolite pools or pathway bottlenecks. vanderbilt.edu For instance, a study on Clostridium acetobutylicum using [1-¹³C]xylose involved harvesting cells at different times during the exponential growth phase to ensure the system had reached an isotopic steady state for accurate flux determination. asm.org Although this specific study aimed for a steady-state analysis, the principle of time-course sampling is fundamental to non-steady-state approaches. Dynamic methods are also essential for studying autotrophic organisms where all metabolites become uniformly labeled at isotopic steady state, losing pathway-specific information. researchgate.netvanderbilt.edu
Advanced methods like dynamic MFA (DMFA) and ¹³C-DMFA have been developed for systems where fluxes themselves are not constant. researchgate.netsci-hub.se These approaches are computationally more intensive but offer a more accurate representation of dynamic cellular processes.
Computational Algorithms and Software for ¹³C-MFA Data Interpretation
The interpretation of data from ¹³C labeling experiments is a complex task that relies on sophisticated computational tools. frontiersin.orgsci-hub.se Raw measurement data, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, must be processed and then fitted to a metabolic network model to estimate fluxes. frontiersin.orgutah.edu
Flux Estimation Algorithms and Goodness-of-Fit Evaluation
Flux estimation is fundamentally an optimization problem. nih.gov The goal is to find a set of flux values that minimizes the difference between the experimentally measured isotopic labeling patterns and the patterns predicted by the metabolic model. frontiersin.org This is typically achieved by minimizing the sum of squared residuals (SSR) between the simulated and measured data. nih.gov
Two main computational approaches exist for flux estimation:
Optimization Approach: This involves iteratively generating candidate flux distributions and comparing the resulting simulated labeling patterns with experimental data until a best fit is found. This is a non-linear optimization task.
Direct Approach: This method augments linear balance constraints from the steady state with linear constraints derived from the labeling patterns, avoiding more complex non-linear optimization.
Once a best-fit flux map is obtained, its statistical significance must be evaluated. The most common method is the chi-squared (χ²) statistical test for goodness-of-fit. nih.govgithub.io This test determines if the optimized model provides a statistically acceptable fit to the experimental data, assuming the model is correct and the data are free from gross errors. researchgate.netarxiv.orgnih.gov The minimized SSR value is compared against a χ² distribution with a specific number of degrees of freedom (the number of measurements minus the number of estimated parameters). nih.gov If the SSR falls within an acceptable range (e.g., a 95% confidence interval), the fit is considered statistically valid. nih.gov It is also crucial to calculate confidence intervals for the estimated fluxes to understand their precision. sci-hub.senih.gov
Visualization and Interpretation of Metabolic Flux Distributions
The output of a ¹³C-MFA experiment is a flux map, which is a quantitative representation of the flow of metabolites through the cellular reaction network. vanderbilt.edu Effective visualization of these flux maps is critical for interpretation. mdpi.com Various software tools have been developed to facilitate this process, creating intuitive graphical representations of metabolic networks.
These visualizations often use arrows of varying thickness or color to represent the magnitude of the flux through each reaction. mdpi.comresearchgate.net This allows researchers to quickly identify major pathways, metabolic bottlenecks, and the effects of genetic or environmental perturbations. vanderbilt.eduresearchgate.net
Several software packages are available for this purpose:
FluxVisualizer: A Python-based tool that uses a user-provided SVG (Scalable Vector Graphics) file of a metabolic network to visualize flux values by altering the color or width of reaction arrows. mdpi.com It is suitable for small to medium-sized networks and can handle various flux distribution file formats. mdpi.com
Escher: An interactive visualization tool that can be used with platforms like COBRApy to display flux distributions on metabolic maps. eares.org It allows for the visualization of changes in flux between different conditions. researchgate.neteares.org
Cytoscape: A popular platform for network visualization, with plugins like FluxViz designed specifically for displaying flux distributions. nih.govcytoscape.org
WUFlux: An open-source MATLAB-based platform that provides a user-friendly interface for ¹³C-MFA, including visualization of results. github.io
The interpretation of these visualizations provides insights into cellular physiology. For example, a study on Clostridium acetobutylicum using [1-¹³C]xylose visualized the flux distribution, revealing that the phosphoketolase pathway's contribution to xylose catabolism increased significantly when the xylose concentration was raised. asm.org The flux maps clearly showed the shift in pathway usage with arrows scaled to the flux values. asm.org
Table 1: Software for Visualization and Interpretation of Metabolic Fluxes
| Software | Key Features | Primary Use Case | Reference |
|---|---|---|---|
| FluxVisualizer | Python-based, uses custom SVG maps, GUI and API available. | Visualizing flux distributions on small to medium-sized networks. | mdpi.com |
| Escher | Web-based, interactive maps, integrates with COBRApy. | Visualizing flux data from Flux Balance Analysis (FBA) and other constraint-based models. | eares.org |
| Cytoscape (with FluxViz plugin) | Highly extensible platform, multiple import/export formats, network analysis tools. | Integrated analysis and visualization of flux distributions within larger biological networks. | nih.govcytoscape.org |
| WUFlux | MATLAB-based, user-friendly GUI, includes network templates. | Streamlining ¹³C-MFA calculations and results presentation for prokaryotic species. | github.io |
Integration of L-[2-¹³C]Xylose Data with Genome-Scale Metabolic Models
While ¹³C-MFA is powerful, it is often limited to a "core" set of central metabolic reactions to keep the computational problem manageable. nih.gov Genome-scale metabolic models (GEMs), on the other hand, provide a comprehensive representation of an organism's entire metabolic potential. jmicrobiol.or.kr Integrating the precise, quantitative constraints from ¹³C-labeling experiments with the breadth of GEMs offers a more holistic understanding of metabolism. nih.govplos.org
A key challenge is that most reactions in a GEM have a negligible impact on the labeling patterns of central metabolites. nih.gov Methods like two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA) have been developed to bridge this gap. nih.govplos.org This approach divides the metabolic network into a "core" system, where both stoichiometry and carbon transitions are tracked, and a "peripheral" system modeled only by stoichiometry. plos.org The ¹³C-labeling data, such as that which could be derived from an L-[2-¹³C]Xylose experiment, provides strong constraints on the core fluxes. nih.govplos.org This eliminates the need for assumptions often used in Flux Balance Analysis (FBA), such as the maximization of biomass production. nih.govplos.org
The benefits of this integration are numerous:
It provides a more robust and comprehensive picture of cellular metabolism, combining the detail of ¹³C-MFA with the scope of GEMs. osti.gov
It allows for the systematic and computational definition of the core metabolic network, rather than relying on literature or experience. nih.gov
It enables checking the consistency of fluxes inferred from the core model with the broader metabolic capabilities of the organism. nih.gov
It can improve the predictive power of GEMs by incorporating real experimental flux constraints. osti.govarxiv.org
The integration process involves using the ¹³C data to constrain the feasible flux space of the genome-scale model, leading to more accurate predictions for both central and peripheral metabolism. plos.orgosti.gov
Elucidation of Specific Metabolic Pathways Through L 2 ¹³c Xylose Tracing
Detailed Investigation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Fluxes
The Pentose Phosphate Pathway is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. L-[2-¹³C]Xylose is particularly well-suited for studying this pathway because xylose directly enters the PPP after being converted to xylulose-5-phosphate.
Distinguishing Oxidative and Non-Oxidative Branches of the PPP
The PPP consists of two main branches: the oxidative branch, which is irreversible and produces NADPH, and the non-oxidative branch, which is reversible and involves the interconversion of various sugar phosphates. core.ac.uk L-[2-¹³C]Xylose tracing allows researchers to differentiate the activity of these two branches.
When L-[2-¹³C]Xylose is metabolized, the ¹³C label is introduced into the pool of xylulose-5-phosphate. The fate of this labeled xylulose-5-phosphate then reveals the relative fluxes through the oxidative and non-oxidative arms of the PPP. For instance, in some organisms, a high flux through the non-oxidative PPP is observed during xylose utilization, while the oxidative PPP flux is comparatively low. nih.govnih.gov This is because all carbon from xylose must pass through the non-oxidative PPP reactions to enter central metabolism. nih.gov In contrast, when glucose is the carbon source, a smaller fraction of carbon is diverted into the PPP, primarily to meet the demands for NADPH and biosynthetic precursors. nih.gov
The labeling patterns in downstream metabolites, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, provide definitive evidence for the active pathways. For example, the reactions of the PPP can result in fructose-6-phosphate being labeled at the C-2 and C-3 positions from L-[2-¹³C]Xylose. nih.gov
Quantifying Carbon Flow from Xylose Catabolism into PPP Intermediates
By employing ¹³C metabolic flux analysis (¹³C-MFA), researchers can quantify the rates of metabolic reactions. This technique involves introducing a ¹³C-labeled substrate like L-[2-¹³C]Xylose and measuring the isotopic labeling patterns in various intracellular metabolites. mdpi.com
Studies using this approach have revealed significant insights into xylose metabolism. For instance, in some recombinant yeast strains engineered to consume xylose, a high flux through the non-oxidative PPP is a direct consequence of the metabolic network's structure, as all assimilated xylose enters central metabolism at the level of xylulose-5-phosphate. nih.gov This leads to an accumulation of PPP intermediates. plos.org The quantitative data obtained from these experiments are crucial for identifying potential bottlenecks in xylose fermentation and for guiding metabolic engineering strategies to improve the production of biofuels and other chemicals. nih.govnih.gov
One study on Clostridium acetobutylicum using [1-¹³C]xylose revealed that the phosphoketolase pathway could contribute up to 40% of the xylose catabolic flux, with the contribution increasing at higher xylose concentrations. nih.govasm.org This highlights how ¹³C tracing can uncover the activity of alternative pathways.
NADPH Regeneration Dynamics via PPP as Revealed by Labeled Xylose
NADPH is an essential cofactor for many biosynthetic reactions and for maintaining redox balance within the cell. The oxidative branch of the PPP is a primary source of NADPH. mdpi.com The demand for NADPH can significantly influence the flux through the oxidative PPP.
When xylose is metabolized via a pathway involving xylose reductase, which often utilizes NADPH, there is an increased demand for this cofactor. researchgate.net ¹³C labeling studies have demonstrated that in such cases, the oxidative PPP is actively used to regenerate the required NADPH. researchgate.net For instance, in certain yeasts metabolizing L-arabinose (which is converted to D-xylulose-5-phosphate, an intermediate also in xylose metabolism), the detection of specific labeling patterns in trehalose (B1683222) provided evidence for the recycling of glucose-6-phosphate through the oxidative PPP to sustain NADPH production. nih.gov
Conversely, in organisms that utilize a xylose isomerase pathway, which does not require a cofactor, the flux through the oxidative PPP may be minimal, only needing to satisfy the NADPH demand for biosynthesis. nih.gov This demonstrates the power of labeled xylose in dissecting the intricate relationship between carbon source, metabolic pathway choice, and cellular redox balance.
Tracing Carbon Redistribution into Glycolysis and Gluconeogenesis
The intermediates of the PPP, fructose-6-phosphate and glyceraldehyde-3-phosphate, are also key players in glycolysis and gluconeogenesis. L-[2-¹³C]Xylose tracing allows for a detailed understanding of how carbon from xylose is channeled into these central metabolic pathways.
Interplay and Branching Points Between Pentose and Hexose (B10828440) Metabolism
The non-oxidative PPP converts pentose phosphates into fructose-6-phosphate and glyceraldehyde-3-phosphate, which directly enter the glycolytic pathway. frontiersin.org This establishes a clear branching point and interplay between pentose and hexose metabolism. When L-[2-¹³C]Xylose is the carbon source, the ¹³C label is transferred to these glycolytic intermediates.
The labeling patterns observed in metabolites of glycolysis and the tricarboxylic acid (TCA) cycle can then be used to infer the relative activities of different pathways. For example, the detection of the ¹³C label in amino acids derived from glycolytic and TCA cycle precursors confirms the flow of carbon from xylose into these central metabolic routes. mdpi.com In some microorganisms, the co-utilization of glucose and xylose is possible, and labeled xylose can be used to trace the metabolic fate of each sugar simultaneously. plos.orgresearchgate.netnih.gov
Contribution of L-[2-¹³C]Xylose-Derived Metabolites to Glucose and Glycolytic Pools
The carbon from L-[2-¹³C]Xylose, once it enters the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate, contributes to the pools of all downstream glycolytic intermediates, such as phosphoenolpyruvate (B93156) and pyruvate (B1213749). plos.org Furthermore, through the reversible reactions of gluconeogenesis, this carbon can also be incorporated into glucose-6-phosphate and subsequently into storage carbohydrates like glycogen (B147801) or trehalose. nih.gov
The analysis of labeling patterns in these molecules provides quantitative data on the contribution of xylose to these pools. For instance, a study using [U-¹³C]glucose showed how carbon could be recycled back into the gluconeogenic pathway. nih.gov Similar principles apply to tracing carbon from labeled xylose. The redistribution of the ¹³C label among these metabolites is a direct reflection of the integrated activities of the PPP, glycolysis, and gluconeogenesis. nih.govcore.ac.uk
Table 1: Research Findings on Metabolic Fluxes Using Labeled Xylose
| Organism | Labeled Substrate | Key Finding | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | [1,2-¹³C₂]xylose | High flux through the non-oxidative PPP, low flux through the oxidative PPP. | nih.gov |
| Clostridium acetobutylicum | [1-¹³C]xylose | Phosphoketolase pathway is active and its flux increases with xylose concentration. | nih.govasm.org |
| Yeast | L-[2-¹³C]arabinose | Oxidative PPP is used to regenerate NADPH for pentose catabolism. | nih.gov |
| Escherichia coli | [1,2-¹³C]xylose, [5-¹³C]xylose | Malic enzyme and transhydrogenase are major NADPH sources during anaerobic growth on xylose. | nih.gov |
| Xanthomonas oryzae | [¹³C₅]xylose | PPP is the main metabolic route for xylose catabolism. | mdpi.com |
Analysis of Anaplerotic and Cataplerotic Reactions
The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, crucial for both energy production (catabolism) and providing precursors for biosynthesis (anabolism). To maintain its function, the pool of TCA cycle intermediates must remain stable. Anaplerotic reactions replenish these intermediates, while cataplerotic reactions withdraw them for biosynthetic purposes. wikipedia.orgfiveable.me L-[2-¹³C]Xylose tracing allows for a detailed investigation of these processes as xylose-derived carbon enters central metabolism.
When microorganisms metabolize L-[2-¹³C]Xylose, the labeled carbon is incorporated into various central metabolites. Xylose is typically converted to xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP). The PPP can produce intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which are further metabolized through glycolysis to pyruvate and acetyl-CoA. nih.govd-nb.info These molecules serve as the primary entry points into the TCA cycle.
The replenishment of TCA cycle intermediates (anaplerosis) from xylose metabolism can occur through several key reactions:
Pyruvate Carboxylase: This enzyme catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a primary TCA cycle intermediate. vedantu.com When pyruvate is derived from L-[2-¹³C]Xylose, the label is introduced into the oxaloacetate pool.
Phosphoenolpyruvate (PEP) Carboxylase: In some bacteria, PEP is carboxylated to oxaloacetate. nih.gov This is another significant anaplerotic route.
Malic Enzyme: This enzyme can catalyze the reductive carboxylation of pyruvate to malate, which is then oxidized to oxaloacetate. fiveable.me
Conversely, cataplerosis involves the withdrawal of TCA cycle intermediates for biosynthesis. For example, oxaloacetate and α-ketoglutarate are precursors for the synthesis of several amino acids. fiveable.memdpi.com Tracing studies with L-[2-¹³C]Xylose can quantify the rate of withdrawal by measuring the dilution of the ¹³C label in the TCA cycle pool as unlabeled precursors are synthesized.
¹³C-MFA studies in xylose-consuming strains of Saccharomyces cerevisiae have revealed that under certain conditions, there are elevated fluxes in the TCA cycle. nih.gov This suggests a high demand for ATP and biosynthetic precursors, highlighting the importance of anaplerotic flux from xylose to sustain cellular functions. nih.gov Similarly, comprehensive analyses in Escherichia coli using tracers like [1,2-¹³C]xylose have enabled precise quantification of metabolic fluxes, including those entering and leaving the TCA cycle under various growth conditions. osti.govosti.gov The labeling pattern of intermediates like citrate (B86180) reveals the specific pathways active in replenishing the cycle. For instance, the incorporation of ¹³CO₂ (produced from the metabolism of the labeled xylose) can lead to specific mass isotopologues (e.g., M+1) in TCA intermediates, providing further insight into anaplerotic reactions like carboxylation. nih.govbiorxiv.org
Table 1: Labeling Patterns in TCA Cycle Intermediates from L-[2-¹³C]Xylose Metabolism
| Entry Point from Xylose Metabolism | Key Anaplerotic Enzyme | Resulting Labeled TCA Intermediate | Significance |
| [3-¹³C]Pyruvate | Pyruvate Dehydrogenase | [2-¹³C]Acetyl-CoA | The label enters the cycle via condensation with oxaloacetate to form [2-¹³C]citrate. No label is lost as CO₂ in the first turn. dducollegedu.ac.in |
| [3-¹³C]Pyruvate | Pyruvate Carboxylase | [3-¹³C]Oxaloacetate | Directly replenishes the oxaloacetate pool, a key anaplerotic reaction. vedantu.com |
| [3-¹³C]PEP | PEP Carboxylase | [3-¹³C]Oxaloacetate | An alternative anaplerotic pathway prominent in many bacteria. nih.gov |
This table is interactive. Click on the headers to sort the data.
Beyond the canonical pentose phosphate pathway, some microorganisms utilize alternative routes for pentose catabolism. One such significant branching pathway is the phosphoketolase (PKP) pathway. In this pathway, phosphoketolase cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate (a three-carbon molecule) and acetyl-phosphate (a two-carbon molecule). nih.govresearchgate.net This differs from the PPP, which involves transketolase and transaldolase reactions to rearrange carbon skeletons.
The use of ¹³C-labeled xylose is critical for identifying and quantifying the flux through the PKP. For example, studies using [1-¹³C]xylose in Clostridium acetobutylicum have definitively demonstrated the in vivo activity of the phosphoketolase pathway. nih.govnih.gov When [1-¹³C]xylose is metabolized solely via the PPP, the label ends up in specific positions in downstream metabolites. However, the action of phosphoketolase results in a different labeling pattern in products like acetate (B1210297) and 3-P-glycerate, which can be detected by mass spectrometry or NMR. nih.govresearchgate.net
Research has shown that in C. acetobutylicum, the flux through the phosphoketolase pathway is significant and dependent on the concentration of xylose. nih.govnih.gov This demonstrates the metabolic flexibility of the organism and the importance of the PKP as a major catabolic route.
Table 2: Flux Distribution in Clostridium acetobutylicum Xylose Catabolism
| Xylose Concentration | Flux through Phosphoketolase Pathway (%) | Flux through Pentose Phosphate Pathway (%) | Reference |
| 10 g/L | Lower | Higher | nih.govnih.gov |
| 20 g/L | Higher (up to 40%) | Lower | nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
This ability to divert flux between the PPP and PKP allows the organism to balance its production of ATP and reducing equivalents according to cellular needs. The PKP has also been identified and studied in other bacteria and some fungi. nih.govresearchgate.net
Replenishment and Withdrawal of Tricarboxylic Acid (TCA) Cycle Intermediates from Xylose Metabolism
Comparative Metabolic Analysis of Xylose Catabolism in Diverse Organisms
Xylose is the second most abundant sugar in nature, and a wide variety of microorganisms have evolved diverse pathways to utilize it. d-nb.infofrontiersin.org L-[2-¹³C]Xylose and other isotopic tracers are invaluable tools for comparative studies, allowing researchers to characterize these pathways and gain evolutionary insights.
While many organisms use the well-known xylose isomerase or oxidoreductase pathways to channel xylose into the pentose phosphate pathway, several other novel or less common pathways have been discovered across the microbial world. frontiersin.orgmdpi.com
Oxidoreductase Pathway: Common in yeasts and fungi, this pathway involves two steps: the reduction of xylose to xylitol (B92547) by xylose reductase (XR) and the oxidation of xylitol to xylulose by xylitol dehydrogenase (XDH). oup.complos.org
Isomerase Pathway: Predominantly found in bacteria, this pathway uses xylose isomerase (XI) to directly convert xylose to xylulose in a single step. frontiersin.orgd-nb.info
Weimberg (Oxidative) Pathway: First identified in Pseudomonas fragi, this pathway oxidizes xylose to xylonolactone and subsequently to 2-keto-3-deoxy-xylonate, which is then cleaved to pyruvate and glycolaldehyde (B1209225). frontiersin.orgacs.org This non-phosphorylative pathway offers a more direct route to key metabolic intermediates.
Dahms (Oxidative) Pathway: Similar to the Weimberg pathway in its initial steps, the Dahms pathway also generates pyruvate and glycolaldehyde from xylose. plos.org
Phosphoketolase Pathway: As discussed previously, this pathway is a major route in organisms like Clostridium and some lactic acid bacteria. nih.govresearchgate.net
Isotopic tracing is essential for confirming the activity of these pathways in newly isolated or engineered microorganisms. For instance, by introducing genes for the Weimberg pathway into E. coli, researchers can use ¹³C-xylose to verify that the carbon flows through the engineered route and to quantify its efficiency in producing desired compounds like 2-oxoglutarate. acs.org
Table 3: Overview of Major Xylose Catabolic Pathways in Microorganisms
| Pathway Name | Key Enzymes | Organism Group | End Products feeding into Central Metabolism |
| Oxidoreductase | Xylose Reductase, Xylitol Dehydrogenase | Yeasts, Fungi | Xylulose-5-Phosphate |
| Isomerase | Xylose Isomerase | Bacteria, some Fungi | Xylulose-5-Phosphate |
| Weimberg | Xylose Dehydrogenase, Xylonolactonase | Bacteria (e.g., Caulobacter) | Pyruvate, Glycolaldehyde |
| Dahms | D-xylose Dehydrogenase, 2-keto-3-deoxy-xylonate aldolase | Bacteria | Pyruvate, Glycolaldehyde |
| Phosphoketolase | Phosphoketolase | Bacteria (e.g., Clostridium, Bifidobacterium) | Acetyl-Phosphate, Glyceraldehyde-3-Phosphate |
This table is interactive. Click on the headers to sort the data.
The diversity of xylose utilization pathways across different biological domains—Bacteria, Archaea, and Eukarya—offers a window into the evolution of metabolism. nih.gov The existence of multiple, distinct solutions for catabolizing the same pentose sugar suggests that these pathways likely evolved independently in different lineages to adapt to specific environmental niches and metabolic constraints.
Bacteria exhibit the greatest diversity, employing isomerase, oxidative, and phosphoketolase pathways. researchgate.netmdpi.com This metabolic flexibility may have contributed to their ability to colonize a vast range of environments.
Eukaryotic fungi and yeasts predominantly use the oxidoreductase pathway. oup.com The two-step conversion with the intermediate xylitol might be linked to redox balancing under different oxygen conditions. While Saccharomyces cerevisiae cannot naturally grow on xylose, it possesses genes with similarity to those required for the conversion, suggesting a latent capacity that can be activated through engineering. plos.org
Archaea , representing a third domain of life, possess unique, modified versions of central carbohydrate metabolic pathways. nih.gov Their pentose degradation pathways can differ significantly from those in bacteria, highlighting an ancient and distinct evolutionary trajectory. nih.gov
The study of these varied pathways, often confirmed through ¹³C tracing, helps to construct a more complete picture of metabolic evolution. The fact that different pathways can convert pentoses into a common set of essential metabolites (like pyruvate, acetyl-CoA, and PPP intermediates) supports the idea that early metabolic networks were built around a core set of versatile molecules. plos.org Comparative analysis of these pathways provides clues about how complex metabolic networks may have originated and diversified from simpler, non-enzymatic reactions on early Earth. plos.org
Advanced Analytical Techniques and Methodological Innovations Employing L 2 ¹³c Xylose
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation
NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of ¹³C-labeling studies, it is invaluable for identifying the exact position of the isotope in metabolites, offering a clear window into the metabolic transformations that have occurred.
¹³C-NMR Fingerprinting of Labeled Xylose Metabolites
The introduction of L-[2-¹³C]Xylose into a biological system results in the incorporation of the ¹³C label into various downstream metabolites. ¹³C-NMR spectroscopy can then be used to generate a "fingerprint" of these labeled compounds. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, meaning that the position of the label within a molecule can be determined with high precision. nih.gov This specificity is crucial for distinguishing between different metabolic pathways.
For instance, when L-[2-¹³C]Xylose is metabolized, the ¹³C label at the C-2 position will be transferred to subsequent products. By analyzing the ¹³C-NMR spectrum of cell extracts, researchers can identify which metabolites have become enriched with ¹³C and, by determining the position of the label, can deduce the enzymatic reactions involved. This approach has been successfully used to trace the metabolism of pentose (B10789219) sugars in various organisms, including yeasts. nih.gov The detection of ¹³C-labeled xylitol (B92547), arabitol, and trehalose (B1683222), for example, provides direct evidence for the activity of specific reductase and pentose phosphate (B84403) pathway (PPP) enzymes. nih.gov
| Metabolite | Labeled Carbon Position | Typical ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| L-Xylose | C-2 | ~76 | omicronbio.comhmdb.ca |
| Xylitol | C-2 | ~72 | nih.gov |
| D-Xylulose-5-phosphate | C-2 | - | nih.gov |
| Trehalose | C-1, C-2, C-3 | - | nih.gov |
Positional Isotopic Enrichment (PIE) Analysis and Isotopomer Distribution by NMR
Positional Isotopic Enrichment (PIE) analysis is a sophisticated method that leverages the positional data from NMR to quantify the relative activities of different metabolic pathways. wikipedia.org By measuring the degree of ¹³C enrichment at specific atomic positions in a metabolite, it is possible to infer the flux through the reactions leading to its formation.
When L-[2-¹³C]Xylose enters central carbon metabolism, the ¹³C label can be distributed among various positions in downstream metabolites through the action of enzymes like transketolase and transaldolase in the pentose phosphate pathway. nih.gov NMR analysis can distinguish between these different "isotopomers" (molecules that differ only in their isotopic composition). For example, the metabolism of L-[2-¹³C]arabinose, a structurally similar pentose, has been shown to result in specific labeling patterns in fructose-6-phosphate (B1210287) (C-2 and C-3) and trehalose (C-1, C-2, and C-3), which can be clearly resolved by NMR. nih.gov This distribution of isotopes provides quantitative constraints for metabolic flux analysis models.
Advanced 2D NMR Techniques for Complex Metabolic Network Analysis
While 1D NMR provides valuable information, complex mixtures of metabolites can lead to spectral overlap, making unambiguous peak assignment challenging. nih.gov Two-dimensional (2D) NMR techniques enhance spectral resolution by spreading the signals across a second frequency dimension, allowing for more detailed analysis of complex metabolic networks. libretexts.org
Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a clear map of the carbon-hydrogen framework of metabolites. nih.govemerypharma.com HMBC, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart, helping to piece together the complete structure of a molecule and identify neighboring metabolites in a pathway. emerypharma.com The use of these advanced 2D NMR methods with L-[2-¹³C]Xylose allows for the confident identification of labeled metabolites even in intricate biological matrices and can help to discover novel metabolic pathways. nih.gov
Mass Spectrometry (MS) in Quantitative ¹³C-Metabolomics
Mass spectrometry is another cornerstone analytical technique for stable isotope tracer studies. It measures the mass-to-charge ratio of ions and is highly sensitive, making it ideal for detecting and quantifying low-abundance metabolites. creative-proteomics.com In ¹³C-metabolomics, MS is used to determine the mass isotopomer distribution (MID) of metabolites, which reflects the number of ¹³C atoms incorporated into each molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For many metabolites, such as sugars and amino acids, a derivatization step is required to increase their volatility for GC analysis. mdpi.com
In a typical ¹³C-MFA experiment using L-[2-¹³C]Xylose, intracellular metabolites are extracted, derivatized, and then injected into the GC-MS system. nih.gov The gas chromatograph separates the individual derivatized metabolites, which are then ionized and analyzed by the mass spectrometer. The resulting mass spectra show the distribution of mass isotopomers for each metabolite fragment. For example, a metabolite that has incorporated the ¹³C label from L-[2-¹³C]Xylose will show a peak at M+1 (one ¹³C atom), M+2 (two ¹³C atoms), and so on, depending on the number of labeled carbons incorporated. This data is essential for calculating metabolic fluxes. nih.gov GC-MS provides high-resolution separation and information-rich fragmentation patterns that are crucial for resolving fluxes in central carbon metabolism. creative-proteomics.comnih.gov
| Metabolite Class | Derivatization Agent | Information Obtained | Reference |
|---|---|---|---|
| Sugars (e.g., Xylose, Fructose) | Silylation reagents (e.g., TBDMS, BSTFA) | Mass isotopomer distribution of sugar phosphates and related intermediates. | mdpi.comnih.gov |
| Amino Acids | Silylation reagents (e.g., TBDMS) | Labeling patterns of proteinogenic amino acids, reflecting precursor pool enrichment. | creative-proteomics.com |
| Organic Acids | Silylation or esterification reagents | Enrichment in TCA cycle intermediates and other organic acids. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-Derivatizable Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile metabolites that are not amenable to GC-MS analysis without derivatization. mdpi.com This includes many important intermediates in central carbon metabolism, such as phosphorylated sugars and nucleotides. sci-hub.se
LC-MS offers several advantages in ¹³C-metabolomics. The separation is performed in the liquid phase, which is more compatible with the polar nature of many intracellular metabolites. researchgate.net Furthermore, the use of soft ionization techniques, such as electrospray ionization (ESI), typically results in less fragmentation than the electron ionization (EI) used in GC-MS, providing clearer information about the molecular ion and its isotopologue distribution. osti.gov This makes LC-MS a powerful tool for analyzing the labeling patterns of key metabolites in pathways connected to xylose metabolism, such as glycolysis and the pentose phosphate pathway, providing complementary data to GC-MS for comprehensive metabolic flux analysis. nih.govmdpi.com
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance Determination
The fundamental principle of IRMS involves the conversion of the sample into a simple gas, typically carbon dioxide (CO₂) for carbon isotope analysis, through combustion. nih.govresearchgate.net This gas is then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For carbon, the instrument simultaneously measures the ion currents for masses 44 (¹²CO₂), 45 (¹³CO₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O). oiv.int After correcting for the contribution of ¹⁷O, the ratio of ¹³C to ¹²C is determined with exceptional accuracy. spectroscopyonline.com
Table 1: Key Features of Isotope Ratio Mass Spectrometry (IRMS)
| Feature | Description |
| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a sample. |
| Sample Preparation | Typically involves combustion of the sample to produce a simple gas like CO₂. researchgate.net |
| Measurement | Determines the abundance of different mass isotopologues of the analyte gas. oiv.int |
| Output | Provides a bulk or average isotopic enrichment for the entire sample or a purified compound. |
| Key Advantage | High precision and sensitivity for detecting small variations in isotopic abundance. nih.govthermofisher.com |
Tandem Mass Spectrometry (MS/MS) for Fragment-Based Isotopic Tracing
Tandem mass spectrometry (MS/MS) has emerged as a revolutionary technique for ¹³C metabolic flux analysis, offering a higher level of detail compared to single-stage mass spectrometry. frontiersin.orgnih.gov When used with L-[2-¹³C]Xylose, MS/MS allows researchers to not only confirm the incorporation of the ¹³C label into downstream metabolites but also to pinpoint the specific location of the label within the molecule's carbon skeleton. nih.gov
In a typical MS/MS experiment, a precursor ion (a specific metabolite that has incorporated the ¹³C label) is selected in the first mass analyzer. This ion is then subjected to fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). plos.org The resulting fragment ions (product ions) are then analyzed in the second mass analyzer. uci.edu By analyzing the mass shifts in these fragments, researchers can deduce the distribution of the ¹³C label within the original metabolite. frontiersin.orgnih.gov
This fragment-based isotopic tracing provides crucial information for resolving complex metabolic pathways. For example, by tracking the fate of the ¹³C label from the second carbon of xylose, it is possible to distinguish between different metabolic routes, such as the pentose phosphate pathway and other catabolic pathways. nih.govnih.gov This level of detail is essential for constructing accurate metabolic models and for understanding how metabolic fluxes are redirected under different physiological conditions or genetic modifications. nih.gov The additional information provided by tandem MS significantly improves the precision and resolution of metabolic flux quantifications. frontiersin.orgnih.gov
Integration of Multi-Omics Data with L-[2-¹³C]Xylose Tracing Experiments
To gain a comprehensive understanding of cellular metabolism, data from L-[2-¹³C]Xylose tracing experiments are increasingly being integrated with other "omics" datasets, such as transcriptomics and proteomics. researchgate.netnih.gov This multi-omics approach provides a more holistic view by connecting metabolic fluxes with the underlying regulatory networks.
Correlating Metabolic Fluxes with Gene Expression (Transcriptomics) and Protein Abundance (Proteomics)
By combining ¹³C-metabolic flux analysis (¹³C-MFA) with transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins), researchers can establish correlations between metabolic activity and the expression levels of the genes and proteins responsible for that activity. frontiersin.org For instance, an observed increase in flux through a particular step in xylose metabolism, as determined by L-[2-¹³C]Xylose tracing, can be correlated with the upregulation of the gene encoding the enzyme that catalyzes that specific reaction. researchgate.net
This integrated approach helps to identify regulatory bottlenecks in metabolic pathways. nih.gov If a high flux is observed through a pathway but the corresponding enzyme levels are not proportionally high, it might indicate post-transcriptional or post-translational regulation. Conversely, high levels of gene and protein expression without a corresponding increase in metabolic flux could point to allosteric inhibition or substrate limitation. nih.gov These integrated analyses are crucial for metabolic engineering efforts aimed at optimizing the utilization of xylose for the production of biofuels and other valuable chemicals. nih.govresearchgate.net
Table 2: Example of Multi-Omics Data Integration in Xylose Metabolism Research
| Omics Data | Information Provided | Integration with L-[2-¹³C]Xylose Tracing |
| Transcriptomics | Measures the expression levels of all genes in a cell. | Correlates changes in gene expression with observed metabolic fluxes. researchgate.net |
| Proteomics | Quantifies the abundance of proteins in a cell. nih.gov | Links enzyme abundance to the rate of metabolic reactions. frontiersin.org |
| Metabolomics | Measures the levels of intracellular metabolites. nih.gov | Provides context for flux data by revealing substrate and product concentrations. nih.gov |
Systems Biology Approaches for Holistic Understanding of Xylose Metabolism
Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov In the context of xylose metabolism, systems biology approaches integrate data from L-[2-¹³C]Xylose tracing experiments, multi-omics analyses, and computational modeling to create a comprehensive picture of how cells utilize this pentose sugar. researchgate.netweebly.com
Genome-scale metabolic models (GEMs) are often used as a scaffold for integrating these diverse datasets. biorxiv.org By constraining the model with experimentally determined flux data from L-[2-¹³C]Xylose experiments, as well as transcriptomic and proteomic data, it is possible to generate more accurate predictions of cellular behavior under various conditions. researchgate.net This approach can help to identify not only the primary metabolic pathways involved in xylose utilization but also the complex regulatory networks that control these pathways. nih.govnih.gov
For example, a systems biology model might reveal how the metabolism of xylose impacts other central metabolic pathways, such as the TCA cycle and amino acid biosynthesis, and how the cell reallocates resources to maintain homeostasis. researchgate.net This holistic understanding is essential for developing rational strategies for engineering microorganisms for more efficient conversion of lignocellulosic biomass, of which xylose is a major component, into valuable bioproducts. nih.govelifesciences.org
Research Applications of L 2 ¹³c Xylose in Defined Biological Model Systems Non Human
Microbial Metabolic Engineering and Fermentation Optimization
The economic conversion of lignocellulosic biomass, which is rich in xylose, into biofuels and other valuable chemicals is a primary goal of industrial biotechnology. nrel.gov Microorganisms, being central to fermentation processes, are often not naturally efficient at utilizing xylose. mdpi.com Isotopic tracers, including various forms of ¹³C-labeled xylose, are critical tools for the metabolic engineering of these microbes to improve their xylose fermentation capabilities. nih.gov
Elucidating Xylose Fermentation Pathways in Yeast and Bacteria for Biofuel Production
The engineering of robust microbial strains for biofuel production from xylose-rich feedstocks is a significant area of research. nrel.gov While Saccharomyces cerevisiae is a favored industrial organism, it cannot naturally ferment xylose. mdpi.com Introducing heterologous pathways, such as the xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) pathway or the xylose isomerase (XI) pathway, is a common strategy. mdpi.com However, these introductions can lead to metabolic imbalances, such as cofactor discrepancies (NADPH vs. NADH), which hinder efficient ethanol (B145695) production. nih.gov
The use of ¹³C-labeled xylose in Metabolic Flux Analysis (MFA) has been pivotal in identifying these bottlenecks. For instance, studies using [1,2-¹³C₂]xylose in engineered S. cerevisiae have quantified the carbon flux distribution through central metabolic pathways. nih.gov This analysis revealed that even with the XI pathway, which avoids the cofactor imbalance of the XR-XDH system, low glycolytic flux can become a new rate-limiting step, leading to the accumulation of intermediates like xylulose-5-phosphate. nih.govnih.gov
In bacteria such as Escherichia coli, which are also engineered for biofuel production, ¹³C-MFA has been used to understand and overcome the preferential utilization of glucose over xylose, a phenomenon known as carbon catabolite repression. researchgate.net By using tracers like [1,2-¹³C]xylose alongside labeled glucose, researchers can quantify the metabolic fluxes during co-utilization and identify genetic modifications that enable simultaneous sugar fermentation. nih.gov Similarly, in organisms like Pichia stipitis, investigations with D-[1-¹³C]xylose have helped to delineate the metabolic pathways under different oxygen conditions, which is crucial for optimizing ethanol yield. nrel.gov
| Engineered Microorganism | Biofuel Product | Key Findings from ¹³C-Xylose Tracing |
| Saccharomyces cerevisiae | Ethanol | Identified low glycolytic flux as a bottleneck in XI-expressing strains. nih.govnih.gov |
| Escherichia coli | Ethanol, Butanol | Quantified metabolic flux distribution during glucose-xylose co-fermentation to guide engineering strategies. researchgate.netnih.gov |
| Pichia stipitis | Ethanol | Elucidated the role of oxygen in xylose metabolism and ethanol yield. nrel.gov |
| Corynebacterium glutamicum | 1,5-Diaminopentane | Identified bottlenecks in the pentose (B10789219) phosphate (B84403) pathway and TCA cycle. nih.gov |
Enhancing Bioproduction of Value-Added Chemicals via L-[2-¹³C]Xylose-Informed Metabolic Engineering
Beyond biofuels, microorganisms are engineered to produce a variety of value-added chemicals from xylose. The production of compounds like xylonate, a versatile platform chemical, has been optimized in E. coli by expressing xylose dehydrogenase and blocking competing xylose catabolism pathways. plos.org While direct use of L-[2-¹³C]Xylose in these specific studies is not detailed, the principles of using ¹³C-labeled xylose for MFA are broadly applicable.
For example, in Corynebacterium glutamicum engineered to produce 1,5-diaminopentane (a precursor to bio-nylon), ¹³C-MFA was essential. nih.gov The study revealed that xylose utilization led to bottlenecks in the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle, reducing the product yield compared to when glucose was the feedstock. nih.gov This insight guided the targeted overexpression of specific enzymes, which significantly increased the yield and productivity of diaminopentane from xylose. nih.gov Similarly, the production of p-coumaric acid and the sunscreen material shinorine (B1251615) from xylose in engineered yeast has been demonstrated, with yields often surpassing those from glucose. nih.gov These advancements rely on a deep understanding of metabolic fluxes, which is greatly enhanced by isotopic tracing.
| Engineered Microorganism | Value-Added Chemical | Impact of Metabolic Engineering Informed by ¹³C-MFA |
| Escherichia coli | Xylonate | Achieved near-theoretical yield by pathway optimization. plos.org |
| Corynebacterium glutamicum | 1,5-Diaminopentane | Increased product yield by 54% and productivity by 100% on xylose. nih.gov |
| Saccharomyces cerevisiae | p-Coumaric acid | Production of 242 mg/L from xylose compared to 5.35 mg/L from glucose. nih.gov |
| Saccharomyces cerevisiae | Shinorine | Titer dramatically increased by the addition of xylose to the medium. nih.gov |
Mammalian Cell Culture Metabolism Studies
While the application of labeled xylose is well-documented in microbes, its use in mammalian systems is less common but holds potential, particularly in understanding metabolic reprogramming. It is important to note that the following sections discuss the potential applications and findings based on studies using other labeled tracers, as direct research employing L-[2-¹³C]Xylose in these specific mammalian cell contexts is not widely available in the reviewed literature.
Probing Metabolic Reprogramming in in vitro Disease Models (e.g., cancer cell lines, primary cell cultures)
A hallmark of cancer is the reprogramming of cellular metabolism to support rapid proliferation. nih.gov Techniques like ¹³C tracer analysis are state-of-the-art for determining the activity of metabolic pathways in cancer cells. researchgate.net Studies frequently use tracers such as [U-¹³C₆]-glucose and [U-¹³C₅]-glutamine to map the altered metabolic networks in cancer. nih.gov These experiments have revealed characteristic shifts, including increased glycolysis (the Warburg effect) and altered TCA cycle activity. nih.gov
The use of L-[2-¹³C]Xylose in this context could offer a unique perspective. While glucose and glutamine are the primary fuels, the metabolism of other sugars can also be altered in cancer. Tracing L-[2-¹³C]Xylose could help determine if and how cancer cells utilize pentose sugars, potentially through the pentose phosphate pathway (PPP) to support nucleotide and NADPH synthesis, which are crucial for growth. The specific labeling at the C-2 position would allow for the deconvolution of fluxes through the oxidative and non-oxidative branches of the PPP. This type of investigation could uncover novel metabolic dependencies in cancer cells.
In vivo Animal Model Investigations (Non-Human)
Direct studies utilizing L-[2-¹³C]Xylose for metabolic investigations in non-human animal models as per the scope of this section are not prominent in the available literature. However, research using other forms of xylose provides a framework for its potential applications. For example, D-xylose has been used in animal feed experiments with broilers and swine to assess its impact on growth and intestinal health. mdpi.com In vivo isotope tracing is the state-of-the-art approach to study metabolism within a physiological environment, helping to identify metabolic dependencies that may not be apparent in vitro. nih.gov The administration of a labeled tracer like L-[2-¹³C]Xylose to an animal model, followed by the analysis of labeled metabolites in various tissues, could provide a dynamic view of whole-body xylose metabolism, inter-organ transport, and its contribution to different metabolic pathways under various physiological or pathological conditions.
Tracing Xylose Metabolism and Carbon Partitioning in Specific Organs or Tissues
Plant Metabolic Pathways and Biomass Utilization Research
In plant biology, ¹³C-labeled xylose is instrumental in elucidating the synthesis of complex carbohydrates that form the plant cell wall and in tracking carbon flow within the organism.
The plant cell wall is a complex matrix of polysaccharides, including cellulose, hemicelluloses (like xyloglucan (B1166014) and xylan), and pectins. biorxiv.orgd-nb.info Xylose is a primary component of these hemicelluloses. biorxiv.org By supplying ¹³C-labeled xylose or its precursors to plant tissues or cell cultures, researchers can trace its incorporation into these structural polymers.
Studies in Arabidopsis thaliana have used genetic mutants to identify the specific xylosyltransferases (XXTs) responsible for adding xylose units to the glucan backbone of xyloglucan. biorxiv.org Characterizing mutants, such as xxt1 and xxt2, revealed a significant reduction in xyloglucan content, confirming the in vivo function of these enzymes. biorxiv.org Feeding experiments with ¹³C-labeled precursors in such genetic backgrounds would allow for a precise quantification of the reduction in xylose incorporation and could help identify the activity of other potentially redundant enzymes.
The data from such experiments can be presented to show the relative contribution of xylose to different cell wall fractions.
Table 2: Research Findings on Xylose Incorporation in Plant Cell Walls
| Plant System | Experimental Approach | Key Finding | Reference |
| Arabidopsis thaliana | Characterization of T-DNA insertion mutants (xxt1, xxt2) | XXT1 and XXT2 enzymes are essential for xyloglucan biosynthesis in vivo. The double mutant lacks detectable xyloglucan. | biorxiv.org |
| Pea (Pisum sativum) epicotyls | Purification and cloning of fucosyltransferase (FTase) | Identified the enzyme responsible for adding the terminal fucose residue to xyloglucan side chains. | mdpi.com |
| Soybean (Glycine max) | In vitro synthesis with Golgi membranes | Demonstrated the formation of UDP-xylose and its subsequent incorporation into xyloglucan within the Golgi apparatus. | |
| Various Dicotyledons | Structural analysis of xyloglucan | Showed that xyloglucan is the principal hemicellulose and its structure is highly conserved, with a β-1,4-linked glucan backbone substituted with xylosyl residues. |
Isotope labeling with compounds like L-[2-¹³C]Xylose is crucial for studies on carbon cycling and partitioning in photosynthetic organisms. While plants primarily fix atmospheric CO₂, the metabolism of sugars like xylose is central to how this fixed carbon is allocated for growth, storage, and respiration. Pulse-chase experiments using ¹³CO₂ are commonly employed to trace the flow of newly assimilated carbon. wellcomeopenresearch.orgnih.gov These studies show how carbon is partitioned among different plant organs (leaves, stems, roots) and into different biochemical pools (soluble sugars, starch, structural biomass). wellcomeopenresearch.orgnih.gov
Administering L-[2-¹³C]Xylose directly to specific tissues or to the transport system (phloem) can complement CO₂ labeling studies by focusing specifically on the fate of pentose sugars. This can help answer questions about the extent of carbon recycling from cell wall turnover and the role of xylose in signaling and secondary metabolism. For example, by tracking the ¹³C label, researchers can determine if carbon from xylose is remobilized during periods of carbon starvation or if it contributes to the synthesis of defense compounds. Such studies are vital for understanding how plants respond to environmental stress and for efforts in metabolic engineering aimed at enhancing biomass production for biofuels.
Advancements and Emerging Research Directions in L 2 ¹³c Xylose Tracer Technology
Development of Next-Generation Isotopic Labeling Strategies
To unravel the intricate networks of metabolic pathways, researchers are developing more sophisticated isotopic labeling strategies. These approaches aim to provide a more detailed and dynamic picture of cellular metabolism than what can be achieved with single-isotope labeling alone.
Multi-Isotope Labeling Approaches (e.g., ¹³C, ¹⁵N, ²H) for Enhanced Pathway Resolution
The simultaneous use of multiple stable isotopes, such as ¹³C, ¹⁵N (nitrogen-15), and ²H (deuterium), offers a powerful method for dissecting complex metabolic networks. semanticscholar.orgnih.gov By tracing the fates of different atoms within a molecule, researchers can gain a more comprehensive understanding of intersecting and parallel pathways. For instance, combining ¹³C-labeled xylose with ¹⁵N-labeled amino acids can elucidate the interplay between carbohydrate and nitrogen metabolism. mdpi.com Deuterium labeling, while sometimes complicated by kinetic isotope effects and potential loss in aqueous environments, can provide unique insights into redox reactions and fatty acid metabolism. semanticscholar.org The integration of data from these multiple tracers allows for a more robust and detailed construction of metabolic flux maps. researchgate.net
A key advantage of using multiple isotopes is the ability to resolve fluxes that are otherwise indistinguishable. researchgate.net For example, in studies of co-utilization of different carbon sources like glucose and xylose, using distinctly labeled substrates (e.g., ¹³C-glucose and a different ¹³C-labeled xylose) is essential for quantifying the contribution of each sugar to central carbon metabolism. nih.gov This multi-isotope approach is crucial for accurately modeling complex biological systems.
Table 1: Examples of Multi-Isotope Labeling Applications
| Isotope Combination | Biological Question | Potential Insights |
| ¹³C-Xylose + ¹⁵N-Glutamine | Interplay of carbon and nitrogen metabolism | Elucidates how xylose carbon is incorporated into amino acids and nucleotides. mdpi.com |
| ¹³C-Xylose + ²H₂O | Redox state and biosynthetic pathways | Tracks the flow of reducing equivalents (NADPH) and the synthesis of lipids and proteins. nih.gov |
| [1,2-¹³C]Xylose + [U-¹³C]Glucose | Substrate co-utilization | Quantifies the relative flux of xylose and glucose into shared metabolic pathways. nih.gov |
Integration with Complementary Omics Technologies
To gain a holistic understanding of cellular function, it is essential to integrate data from various "omics" platforms. Combining L-[2-¹³C]Xylose tracing data with genomics, transcriptomics, proteomics, and metabolomics provides a multi-layered view of how genetic information is translated into metabolic function. frontiersin.org
Advances in Combined Metabolomics and Fluxomics Workflows
The integration of metabolomics (the study of all metabolites in a biological system) and fluxomics (the study of metabolic fluxes) is becoming increasingly powerful. researchgate.net By measuring both the concentrations of metabolites and the rates of their interconversion, researchers can obtain a more complete picture of the metabolic state of a cell. researchgate.net ¹³C-MFA, using tracers like L-[2-¹³C]Xylose, provides the flux data, while techniques like mass spectrometry and NMR spectroscopy provide the metabolomic data. rsc.org
Recent advancements have led to more streamlined workflows for these integrated analyses. biorxiv.org For example, a study on Aspergillus niger combined metabolomics and fluxomics to understand the metabolic redistribution that leads to high glucoamylase production. researchgate.net Such integrated approaches can reveal regulatory mechanisms and identify bottlenecks in metabolic pathways that would be missed by either technique alone.
Computational Biology Tools for Predictive Metabolic Modeling based on Isotopic Data
The large and complex datasets generated from isotopic labeling experiments require sophisticated computational tools for analysis and interpretation. rsc.org Software packages like METRAN, INCA, and OpenFLUX are used to perform flux calculations and statistical analysis. rsc.org
A significant area of development is the creation of predictive models of metabolism. These models aim to simulate the behavior of metabolic networks under different conditions, such as gene knockouts or changes in nutrient availability. nih.gov By training these models with experimental data from L-[2-¹³C]Xylose tracing, researchers can improve their predictive accuracy. d-nb.info For instance, regression models and artificial neural networks are being explored for their ability to predict metabolic fluxes directly from mass isotopomer data, even without complete knowledge of the underlying pathways. d-nb.info Furthermore, integrating ¹³C labeling data with genome-scale models (GEMs) allows for a more comprehensive analysis of cellular metabolism. plos.org
Table 2: Computational Tools in Isotopic Tracer Studies
| Tool Category | Examples | Function |
| Flux Analysis Software | METRAN, INCA, OpenFLUX | Calculate metabolic fluxes from isotopic labeling data. rsc.org |
| Predictive Modeling | Regression Models, Artificial Neural Networks | Predict metabolic fluxes based on experimental data. d-nb.info |
| Genome-Scale Modeling | COBRA Toolbox | Integrate flux data with genome-scale metabolic reconstructions. nih.gov |
Future Prospects for L-[2-¹³C]Xylose in Systems Biology and Synthetic Biology
The advancements in L-[2-¹³C]Xylose tracer technology are opening up new avenues of research in systems biology and synthetic biology.
In systems biology , L-[2-¹³C]Xylose can be used to build more comprehensive and predictive models of cellular metabolism. By providing detailed information on the fluxes through central carbon pathways, this tracer can help to elucidate the complex regulatory networks that govern cellular behavior. sci-hub.se This is particularly relevant for understanding the metabolism of non-model organisms and for studying complex biological phenomena like disease states and microbial community interactions. researchgate.net
In synthetic biology , L-[2-¹³C]Xylose is a valuable tool for designing and optimizing engineered metabolic pathways. mdpi.com For example, in the production of biofuels and other valuable chemicals from lignocellulosic biomass, which is rich in xylose, L-[2-¹³C]Xylose can be used to identify bottlenecks and inefficiencies in engineered microbial strains. mdpi.com By quantifying the fluxes through different pathways, researchers can make targeted genetic modifications to improve product yields. researchgate.net The ability to trace the flow of carbon from xylose into desired products is critical for the rational design of microbial cell factories. mdpi.com
Engineering Novel Biosynthetic Pathways for Sustainable Bioproduction
The transition toward a bio-based economy relies on engineering microorganisms to efficiently convert renewable feedstocks, such as lignocellulosic biomass, into valuable chemicals. researchgate.netnih.gov Xylose is the second most abundant sugar in nature and a major component of lignocellulosic hydrolysates. researchgate.netmdpi.com L-[2-¹³C]Xylose serves as a critical analytical probe in the metabolic engineering of microbes for sustainable bioproduction from xylose.
By feeding engineered microbial strains L-[2-¹³C]Xylose and analyzing the isotopic labeling patterns in downstream metabolites, researchers can quantify the flux through native and heterologous pathways. This ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides precise data on pathway efficiency, carbon yield, and the presence of competing, non-productive routes. mdpi.comnih.gov Such insights are invaluable for rationally designing and optimizing microbial cell factories.
For instance, research on Escherichia coli has utilized ¹³C-labeled xylose to evaluate engineered pathways for producing value-added chemicals. In one study, after introducing the Weimberg pathway to run in parallel with the native isomerase pathway, ¹³C-MFA was used to reveal the intricacies of D-xylose metabolism in the engineered strain. researchgate.net This understanding facilitated the engineering of the strain for L-glutamate production. researchgate.net Similarly, in Pseudomonas putida, a versatile chassis organism, different xylose utilization pathways (Isomerase, Weimberg, and Dahms) were introduced and analyzed using 1-¹³C labeled xylose to determine their effectiveness for producing compounds like mono-rhamnolipids and pyocyanin. frontiersin.org
Another significant application is the production of 1,2,4-butanetriol (B146131) (BT), a valuable chemical precursor, from D-xylose in engineered E. coli. researchgate.net A novel four-step pathway was constructed by introducing enzymes from Caulobacter crescentus and Pseudomonas putida. To channel the carbon from xylose exclusively into the new pathway, native metabolic routes for xylose and xylonate were blocked. researchgate.net Tracer studies in such systems are essential to confirm the successful rerouting of carbon flux and to identify any remaining metabolic bottlenecks that limit the yield of the target product. researchgate.net
The table below summarizes examples of engineered biosynthetic pathways where ¹³C-labeled xylose is used as a tracer to guide metabolic engineering efforts for sustainable bioproduction.
| Organism | Engineered Pathway | Target Product | Key Engineering Strategy | Reference |
| Escherichia coli | Weimberg Pathway | L-Glutamate | Overexpression of gdhA, deletion of sucAB and gabT. | researchgate.net |
| Pseudomonas putida KT2440 | Isomerase, Weimberg, and Dahms Pathways | Mono-rhamnolipids, Pyocyanin | Introduction of heterologous xylose utilization pathways and adaptive laboratory evolution. | frontiersin.org |
| Escherichia coli | Novel 4-step pathway from D-xylose | 1,2,4-Butanetriol | Introduction of xylose dehydrogenase and keto acid decarboxylase; deletion of native xylose metabolism genes (xylAB, yjhH, yagE). | researchgate.net |
| Saccharomyces cerevisiae | Xylose Isomerase Pathway | Ethanol (B145695) | Expression of a heterologous xylose isomerase gene and engineering of the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov | nih.govnih.gov |
Application in Fundamental Discovery of Uncharted Metabolic Routes
Beyond optimizing known pathways, L-[2-¹³C]Xylose is instrumental in the fundamental discovery of previously uncharacterized metabolic routes. The specific location of the ¹³C label allows for precise tracking of the carbon atom's fate, which can help differentiate between proposed pathways or reveal entirely new enzymatic steps. mdpi.com
Microorganisms have evolved diverse strategies to metabolize pentose sugars. The primary routes include the xylose isomerase pathway, the oxidative Weimberg and Dahms pathways, and the oxidoreductase pathway found in fungi. mdpi.comfrontiersin.orgresearchgate.net When a microorganism is fed L-[2-¹³C]Xylose, the resulting labeling patterns in key metabolic intermediates like pyruvate (B1213749), acetyl-CoA, and amino acids are unique to the active pathway.
In the Pentose Phosphate Pathway (PPP) , which follows the action of xylose isomerase, L-[2-¹³C]Xylose would be converted to L-[2-¹³C]xylulose-5-phosphate. The transketolase and transaldolase reactions would then distribute this label to specific positions in fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov
The Weimberg pathway converts xylose to α-ketoglutarate semialdehyde, which would retain the ¹³C label. frontiersin.org
The Dahms pathway cleaves an intermediate into pyruvate and glycolaldehyde (B1209225). frontiersin.org The position of the label in the resulting pyruvate would be different from that produced via the PPP, providing a clear distinction.
A notable example of pathway discovery aided by ¹³C tracers is in Caulobacter crescentus. Isotopic labeling studies revealed a non-canonical pathway where xylose is converted to α-ketoglutarate, a key intermediate of the TCA cycle. Similarly, studies in Xanthomonas oryzae using uniformly labeled ¹³C-xylose demonstrated the activity of the PPP and TCA cycle but also highlighted that positional labeling would be required to distinguish between the activity of the glycolytic and Entner-Doudoroff pathways. mdpi.comnih.gov This underscores the unique advantage of a specifically labeled tracer like L-[2-¹³C]Xylose.
Furthermore, tracer experiments with the analogous pentose L-[2-¹³C]arabinose in yeasts have provided a model for how such studies can uncover unexpected metabolic loops. The analysis revealed not only the expected catabolic pathway but also the recycling of carbon back through the oxidative branch of the PPP, a strategy to regenerate NADPH needed for the initial steps of pentose reduction. nih.gov This demonstrates the power of position-specific isotope labels to reveal complex regulatory and metabolic networks that would otherwise remain uncharted.
The table below outlines key metabolic pathways for xylose assimilation whose activity and interplay can be investigated using L-[2-¹³C]Xylose tracer technology.
| Metabolic Pathway | Key Differentiating Feature | Organisms Where Pathway is Found | Reference |
| Isomerase Pathway | Direct isomerization of xylose to xylulose, followed by entry into the Pentose Phosphate Pathway (PPP). | Bacteria (e.g., E. coli), some fungi. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Oxidoreductase Pathway | Two-step redox conversion of xylose to xylulose via a xylitol (B92547) intermediate. | Fungi and Yeasts (e.g., Pichia stipitis). mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Weimberg Pathway (Oxidative) | Conversion of xylonate to 2-oxoglutarate semialdehyde. | Bacteria (e.g., Caulobacter crescentus, Pseudomonas). frontiersin.org | frontiersin.org |
| Dahms Pathway (Oxidative) | Cleavage of 2-keto-3-deoxy-xylonate into pyruvate and glycolaldehyde. | Bacteria (e.g., Pseudomonas). frontiersin.org | frontiersin.org |
Q & A
Q. How do researchers select appropriate isotopic labeling positions (e.g., C2 vs. C5) for tracing xylose metabolism in microbial systems?
Methodological Answer: The choice depends on the metabolic pathways under investigation. For example, [1,2-13C]xylose is optimal for mapping the non-oxidative pentose phosphate pathway (PPP), as it allows tracking of carbon rearrangement via transketolase/transaldolase reactions. In contrast, [5-13C]xylose is better suited for studying oxidative PPP fluxes or glyoxylate shunt activity. Parallel labeling experiments with multiple tracers can validate pathway consistency .
Q. What NMR techniques are effective for quantifying 13C enrichment in metabolic products derived from L-[2-13C]Xylose?
Methodological Answer: 1H-1H TOCSY (Total Correlation Spectroscopy) enables quantification of 13C populations at specific carbon positions in products like methyl lactate. By analyzing cross-peaks between protons (e.g., H1 and H3), researchers can infer 13C enrichment without direct 13C detection, reducing experimental complexity. This method is particularly useful for tracking isotopic redistribution in retro-aldol cleavage or isomerization reactions .
Q. What are the key considerations in designing a 13C metabolic flux analysis (13C-MFA) study using this compound?
Methodological Answer: Key steps include:
- Selecting tracers aligned with target pathways (e.g., [2-13C] for ketose intermediate tracking).
- Using isotopomer balancing models to reconcile labeling patterns with flux distributions.
- Validating results via parallel experiments (e.g., comparing aerobic vs. anaerobic conditions in E. coli) to account for pathway redundancy .
Advanced Questions
Q. How can researchers resolve discrepancies in metabolic flux data when using different 13C-labeled xylose tracers?
Methodological Answer: Contradictions often arise from pathway compartmentalization or tracer-specific isotopic dilution. For example, [1,2-13C]xylose may underestimate fluxes in cyclic PPP due to label scrambling, while [5-13C]xylose might overemphasize oxidative pathways. Integrated modeling with multiple tracers and sensitivity analysis can identify systematic biases .
Q. What experimental strategies optimize detection of isotopic redistribution in competing pathways (e.g., aldose vs. ketose cleavage) involving this compound?
Methodological Answer:
- Use kinetic isotopic labeling coupled with time-resolved NMR to capture transient intermediates.
- Introduce reaction modifiers (e.g., 0.5 mM K₂CO₃) to shift pathway selectivity. For instance, alkali ions increase aldose cleavage from 22% to 31%, altering 13C distribution in methyl lactate. This approach isolates contributions from competing mechanisms .
Q. How should researchers model competing pathways when isotopic labeling patterns contradict theoretical expectations?
Methodological Answer:
- Employ probabilistic flux sampling to assess uncertainty in pathway contributions.
- Cross-reference with enzyme activity assays (e.g., isomerase vs. epimerase kinetics) to validate hypotheses. In Pseudomonas putida, MFA revealed 89% of xylose carbon entered non-oxidative PPP despite predictions of oxidative dominance, highlighting the need for empirical validation .
Q. What statistical methods are critical for analyzing variability in 13C-MFA datasets?
Methodological Answer:
- Apply Monte Carlo simulations to quantify confidence intervals for flux estimates.
- Use chi-square tests to evaluate goodness-of-fit between experimental and model-predicted isotopomer distributions. Discrepancies >5% may indicate unaccounted pathways or measurement errors .
Key Data from Evidence
- Isotopic Redistribution with K₂CO₃ : In Sn-Beta catalytic systems, adding 0.5 mM K₂CO₃ increased aldose cleavage from 22% to 31%, reducing [2-13C] methyl lactate formation from 7% to <5% .
- Flux Variability in P. putida : 89% of xylose carbon entered non-oxidative PPP, contradicting prior assumptions of oxidative dominance .
- Tracer-Specific Flux Maps : [1,2-13C]xylose provided higher resolution for transketolase fluxes, while [5-13C]xylose improved glyoxylate shunt detection in E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
